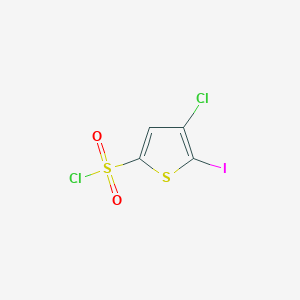
4-Chloro-5-iodothiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-iodothiophene-2-sulfonyl chloride (CI2S2Cl) is an organosulfur compound belonging to the class of thiophenes. It is a white solid that is soluble in organic solvents such as dichloromethane and dimethylformamide. CI2S2Cl has a wide range of applications in synthetic organic chemistry, including use in the synthesis of biologically active compounds, such as antibiotics, and in the synthesis of materials for organic electronics.
Applications De Recherche Scientifique
Synthesis of Antiviral Agents : In the study by Chen et al. (2010), 4-chlorobenzoic acid was used to synthesize derivatives with potential antiviral activity against tobacco mosaic virus. This highlights the application of related compounds in the development of antiviral agents.
Materials for Proton Exchange Membranes : Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, which are organosoluble and show promise for use in proton exchange membranes in fuel cells.
Enhanced Conductivity in Nanoparticles : Research by Choi et al. (2004) demonstrated that Poly(3,4-ethylenedioxythiophene) nanoparticles prepared in certain solutions exhibited enhanced conductivity, which is useful in electronics and materials science.
Iodination of Proteins and Cell Membranes : A study by Fraker and Speck (1978) used a related chloroamide for iodination of proteins and cell membranes, suggesting applications in biochemical research and drug development.
Polymeric and Reusable Catalyst for Synthesis : Shirini et al. (2014) introduced a polymeric catalyst that showed excellent activity for the synthesis of xanthene derivatives, indicating its potential use in organic synthesis.
Understanding Conductivity in Materials : The study of the capacitance of Poly(3,4‐ethylenedioxythiophene):polystyrene sulfonate by Volkov et al. (2017) provides insights into the conductivity of materials, relevant for electronic devices.
Catalytic Decomposition in Environmental Applications : Research by Huang et al. (2003) focused on the catalytic decomposition of hydrogen peroxide and chlorophenol, showcasing the environmental applications of related compounds.
Propriétés
IUPAC Name |
4-chloro-5-iodothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IO2S2/c5-2-1-3(10-4(2)7)11(6,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFANGVDDNEGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)


![4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555482.png)
![3-benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2555484.png)

![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2555488.png)

![1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555491.png)
![Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2555494.png)